molecular formula C18H18N4O2S B5205460 2-Methyl-5-{6-[methyl(phenyl)amino]pyridazin-3-yl}benzenesulfonamide

2-Methyl-5-{6-[methyl(phenyl)amino]pyridazin-3-yl}benzenesulfonamide

Cat. No.: B5205460
M. Wt: 354.4 g/mol
InChI Key: OJIVLNQEQXKSTA-UHFFFAOYSA-N
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Description

2-Methyl-5-{6-[methyl(phenyl)amino]pyridazin-3-yl}benzenesulfonamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-{6-[methyl(phenyl)amino]pyridazin-3-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized through the reaction of hydrazine with 1,4-dicarbonyl compounds . The subsequent steps involve the introduction of the methyl and phenyl groups, followed by the sulfonamide group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-{6-[methyl(phenyl)amino]pyridazin-3-yl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the type of reaction but generally involve controlled temperature and pressure settings to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer activities.

    Medicine: It is being investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 2-Methyl-5-{6-[methyl(phenyl)amino]pyridazin-3-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-{6-[methyl(phenyl)amino]pyridazin-3-yl}benzenesulfonamide stands out due to its unique combination of functional groups, which contribute to its diverse pharmacological activities. The presence of the sulfonamide group, in particular, enhances its potential as an antimicrobial and anticancer agent .

Properties

IUPAC Name

2-methyl-5-[6-(N-methylanilino)pyridazin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-13-8-9-14(12-17(13)25(19,23)24)16-10-11-18(21-20-16)22(2)15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIVLNQEQXKSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N(C)C3=CC=CC=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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